molecular formula C12H34Cl2Cu2N4O2 B2708046 Cu-TMEDA catalyst CAS No. 30698-64-7

Cu-TMEDA catalyst

Cat. No.: B2708046
CAS No.: 30698-64-7
M. Wt: 464.42
InChI Key: XSGFQMSXIWLPOB-UHFFFAOYSA-J
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Description

. This catalyst is a coordination complex of copper with N,N,N′,N′-tetramethylethylenediamine (TMEDA). It is widely used in various organic synthesis reactions due to its ability to facilitate a range of chemical transformations.

Mechanism of Action

Target of Action

The primary targets of the Copper-Tetramethylethylenediamine (Cu-TMEDA) catalyst are various organic compounds, including alcohols, amides, and alkynes . The Cu-TMEDA catalyst plays a crucial role in facilitating chemical reactions involving these compounds, leading to the formation of new products .

Mode of Action

The this compound operates through a series of sequential reactions. For instance, in the aerobic oxidative acylation of amides with alcohols, the this compound first facilitates the aerobic oxidation of alcohols to aldehydes. The amides then undergo nucleophilic addition to the aldehydes, forming hemiamidal intermediates. Finally, the this compound aids in the aerobic oxidation of these intermediates to produce the corresponding imides .

Biochemical Pathways

The this compound affects several biochemical pathways. It is involved in asymmetric conjugate addition reactions, 1,3-dipolar cycloaddition of pyrazolidinone-based dipoles to terminal alkynes, oxidative N-arylation of imidazoles, oxidative coupling copolymerization, and tandem phosphorous-carbon bond formation-oxyfunctionalization reactions . These reactions lead to the formation of various structurally diverse compounds, which can have significant downstream effects in biochemical systems .

Pharmacokinetics

The catalyst’s effectiveness and efficiency in facilitating various reactions suggest that it may have high reactivity and stability under the appropriate conditions .

Result of Action

The action of the this compound results in the transformation of various organic compounds into new products. For example, it can facilitate the conversion of alcohols and amides into imides . This transformation involves the formation of intermediate compounds and the oxidation of certain groups within the reactants .

Action Environment

The efficacy and stability of the this compound can be influenced by various environmental factors. For instance, the catalyst’s activity can be affected by the presence of oxygen, as seen in the aerobic oxidative acylation of amides with alcohols . Additionally, the catalyst’s performance can be influenced by the nature of the reactants and the conditions under which the reaction takes place .

Future Directions

Cu-based catalysts, including Cu-TMEDA, have emerged as promising candidates for electrocatalytic CO2 reduction (ECR), particularly in producing multi-carbon products that hold substantial value in modern industries . The formation of multi-carbon products involves a range of transient intermediates, the behaviour of which critically influences the reaction pathway and product distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The Cu-TMEDA catalyst can be synthesized by reacting copper(II) chloride with N,N,N′,N′-tetramethylethylenediamine in the presence of a base. The reaction typically occurs in an aqueous or methanolic solution at room temperature .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Properties

IUPAC Name

chlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+1;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXKYYDFGPZSOZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C.CN(C)CCN(C)C.O.O.Cl[Cu].Cl[Cu]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36Cl2Cu2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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